1-(6-Nitropyridin-3-yl)piperidin-2-one
Description
1-(6-Nitropyridin-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one ring (a six-membered lactam) substituted at the 1-position with a 6-nitropyridin-3-yl group. The pyridine ring introduces aromaticity and electron-withdrawing characteristics due to its nitrogen atom, while the nitro group at the 6-position further enhances electron deficiency. This structural motif is of interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors or anticoagulants like apixaban analogs .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)8-4-5-9(11-7-8)13(15)16/h4-5,7H,1-3,6H2 |
InChI Key |
MVIUNBFINTYSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-2-one typically involves the reaction of 6-nitropyridine-3-carboxylic acid with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 1-(6-Nitropyridin-3-yl)piperidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitropyridin-3-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Nitropyridin-3-yl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Substituent Effects: Nitro Group Positioning and Aromatic Ring Type
1-(4-Nitrophenyl)piperidin-2-one (CAS 32188-75-3)
- Structure : A phenyl ring with a nitro group at the 4-position attached to piperidin-2-one.
- Synthesis : Synthesized via chlorination of 1-(4-nitrophenyl)piperidin-2-one using PCl₅, achieving an 83% yield .
- Applications : Intermediate in apixaban analogs, leveraging the nitro group for subsequent reductions or cross-coupling reactions.
1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0)
- Structure : Iodo-substituted phenyl ring attached to piperidin-2-one.
- Physical Properties: White crystalline solid, m.p. 168–170°C, soluble in methanol/ethanol .
- Applications : Building block for pharmaceuticals, where iodine facilitates Suzuki-Miyaura couplings.
- Key Differences : The iodo group is a leaving group, enabling cross-coupling reactions, whereas the nitro group in the target compound may direct electrophilic substitutions or participate in redox chemistry .
1-(4-Amino-3-fluorophenyl)piperidin-2-one
- Structure: Fluorine and amino groups on the phenyl ring.
- Synthesis : Reported in 50% yield as a brown solid .
- Key Differences: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing), altering electronic properties and solubility.
Aromatic Ring Comparison: Pyridine vs. Phenyl
Physicochemical Properties
Biological Activity
1-(6-Nitropyridin-3-yl)piperidin-2-one is a chemical compound recognized for its potential biological activities, particularly in pharmacological applications. This compound features a piperidine ring and a nitropyridine moiety, which contribute to its unique reactivity and interactions with various biological targets. The molecular formula of this compound is C11H12N2O2, characterized by the presence of a nitro group at the 6-position of the pyridine ring, influencing its biological activity through redox reactions and interactions with enzymes and receptors.
Biological Activity Overview
The biological activity of 1-(6-Nitropyridin-3-yl)piperidin-2-one is primarily linked to its interactions with several molecular targets, including:
- Enzyme Inhibition : Compounds with similar structures have shown promise in inhibiting key enzymes involved in various metabolic pathways.
- Receptor Binding : The compound may exhibit binding affinity to specific receptors, influencing neurotransmitter systems and potentially affecting central nervous system functions.
- Modulation of Cellular Signaling : The nitro group allows participation in redox reactions that can modulate cellular signaling pathways.
Structure and Properties
The structural characteristics of 1-(6-Nitropyridin-3-yl)piperidin-2-one enhance its biological activity:
| Property | Description |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Functional Groups | Nitro group (at 6-position), carbonyl group (in piperidine) |
| Chemical Reactivity | Participates in redox reactions |
Synthesis
The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-2-one typically involves several steps that can be optimized for yield and purity. Common reagents include sodium dithionite for reduction and bases like potassium carbonate for substitution reactions. A general synthetic route may involve:
- Formation of a piperidine derivative.
- Nitration of the pyridine ring.
- Subsequent reactions to yield the target compound.
Case Studies and Research Findings
Research has indicated that derivatives of piperidine compounds can significantly affect central nervous system functions. For instance, studies have identified small molecule inhibitors targeting PCSK9 mRNA translation that share structural similarities with 1-(6-Nitropyridin-3-yl)piperidin-2-one, demonstrating improved potency and safety profiles compared to earlier lead structures .
Table: Comparative Biological Activity of Related Compounds
| Compound Name | Activity Description |
|---|---|
| N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine | Studied for enzyme inhibition |
| 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine | Investigated for potential biological activities |
| 1-(6-Chloropyridin-3-yl)piperidine | Different reactivity profile due to chlorine substitution |
Potential Applications
The unique combination of a piperidine ring with a nitro-substituted pyridine moiety allows for diverse applications across various fields, including:
- Medicinal Chemistry : As potential leads for drug development targeting neurological disorders.
- Synthetic Chemistry : In organic synthesis as intermediates or building blocks for more complex molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
